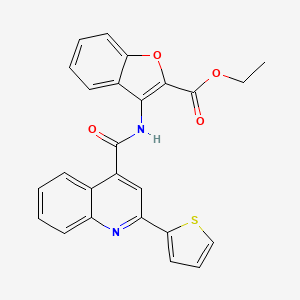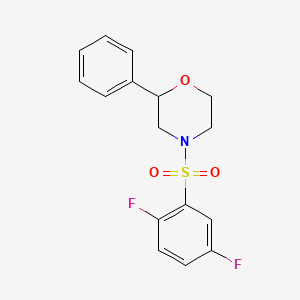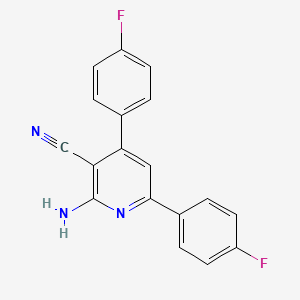![molecular formula C18H22N4O3S B2865684 5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-62-7](/img/structure/B2865684.png)
5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis Techniques
Research has indicated the utility of microwave-assisted synthesis techniques in producing novel functionalized hydantoin derivatives, which are structurally related to the compound . Such methods facilitate the nucleophilic substitution reactions necessary for creating complex molecules, indicating a broader applicability for synthesizing related compounds with potential biological activities (Kamila, Ankati, & Biehl, 2011).
Anticancer Agent Potential
Another study focused on the synthesis of N-benzyl aplysinopsin analogs, including structures similar to the compound of interest, and evaluated their in vitro cytotoxicity against human tumor cell lines. Some analogs demonstrated potent growth inhibition, suggesting the potential of these compounds as leads for anticancer drug development (Penthala, Yerramreddy, & Crooks, 2011).
Antiulcer Activity
Compounds bearing structural similarities to the query molecule have been synthesized and tested for their antiulcer activity, with some showing higher activity than omeprazole, a standard treatment. This suggests potential therapeutic applications of such compounds in treating gastrointestinal diseases (Patil, Ganguly, & Surana, 2010).
Glucosidase Inhibitors with Antioxidant Activity
Research on benzimidazoles containing piperazine or morpholine skeletons, similar to the compound in focus, has revealed their effectiveness as glucosidase inhibitors and their potent antioxidant activities. These properties are valuable for managing oxidative stress and diabetes, indicating potential health benefits of these compounds (Özil, Parlak, & Baltaş, 2018).
Corrosion Inhibition
Investigations into benzimidazole derivatives for their corrosion inhibition properties have highlighted their effectiveness in protecting mild steel against sulfuric acid corrosion. This application demonstrates the compound's potential utility in industrial processes, offering a means to mitigate material degradation (Ammal, Prajila, & Joseph, 2018).
Propiedades
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylpiperazin-1-yl)methyl]-2-methylsulfanylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-20-5-7-21(8-6-20)11-22-17(23)14(19-18(22)26-2)9-13-3-4-15-16(10-13)25-12-24-15/h3-4,9-10H,5-8,11-12H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVWKREAKAEID-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)N=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/N=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


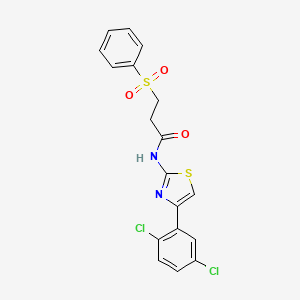
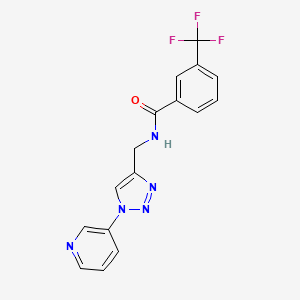

![Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid](/img/structure/B2865607.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2865608.png)
![4-amino-N~5~-(2-fluorobenzyl)-2-[4-(3-methylphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2865612.png)
![4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2865613.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)
